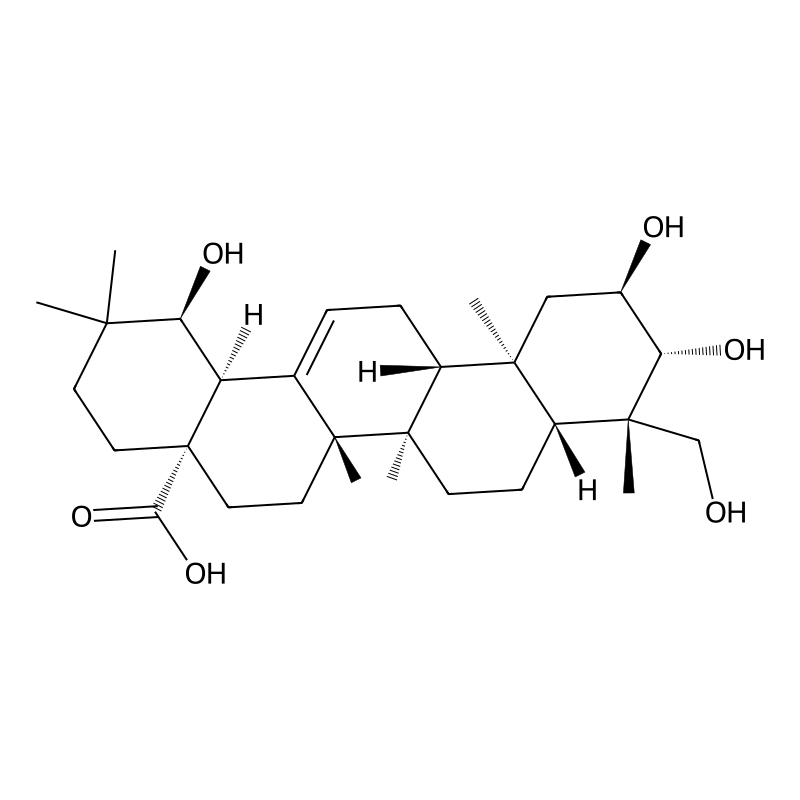Sericic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Sericic acid is a naturally occurring compound classified as a triterpenoid, specifically a type of pentacyclic triterpene. Its chemical formula is C30H48O6, and it features a complex structure with multiple hydroxyl groups. This compound is primarily derived from the silkworm, particularly from the cocoons of the Bombyx mori species, where it plays a role in the silk's properties and stability .
Antibacterial Properties
Traditionally used in Africa for treating bacterial infections, Sericic acid has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria in scientific studies []. Research suggests it disrupts bacterial cell membranes, hindering their growth and survival []. However, further investigation is needed to elucidate the exact mechanisms and potential for development into novel antibiotics [].
Tissue Engineering Applications
Sericic acid's unique properties, including biocompatibility, cell adhesion promotion, and antibacterial activity, make it a promising candidate for tissue engineering applications []. Studies have shown that Sericic acid can serve as a scaffold material, providing a supportive structure for cell growth and differentiation []. This research holds potential for developing biocompatible scaffolds for regenerating damaged tissues and organs [].
Other Potential Applications
Preliminary research suggests Sericic acid might possess additional properties with potential applications in various fields:
- Wound healing: Studies indicate Sericic acid may promote wound healing by stimulating collagen synthesis and cell proliferation [].
- Antioxidant activity: Sericic acid exhibits antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
- Anti-inflammatory activity: Studies suggest Sericic acid might have anti-inflammatory effects, although further research is necessary [].
- Hydrolysis: Sericic acid can undergo hydrolysis to yield simpler compounds.
- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
- Oxidation: The hydroxyl groups in sericic acid can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
These reactions are significant for modifying its properties for various applications .
Sericic acid exhibits several biological activities:
- Anti-inflammatory Properties: Studies suggest that sericic acid can inhibit inflammatory responses, making it a candidate for therapeutic applications in conditions involving inflammation .
- Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
- Inhibition of Phosphodiesterase 4: This activity suggests potential applications in treating respiratory diseases and other conditions where phosphodiesterase inhibition is beneficial .
Sericic acid can be synthesized through various methods:
- Extraction from Natural Sources: The primary method involves extracting sericic acid from silkworm cocoons using organic solvents.
- Chemical Synthesis: It can also be synthesized from simpler organic compounds through multi-step reactions involving hydroxylation and cyclization processes .
Sericic acid finds applications in several fields:
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for use in drug formulations targeting chronic diseases.
- Cosmetics: Its moisturizing properties make it an ingredient in skincare products.
- Textiles: In silk production, sericic acid contributes to the durability and quality of silk fibers .
Research has indicated that sericic acid interacts with various biological systems:
- Cellular Interaction: It affects cell signaling pathways, particularly those involved in inflammatory responses.
- Drug Interactions: Studies have explored its potential synergistic effects when used alongside other therapeutic agents, particularly in respiratory treatments due to its phosphodiesterase inhibitory activity .
Several compounds share structural or functional similarities with sericic acid. Here are a few notable ones:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Triterpenes | Pentacyclic | Broad class; includes compounds like betulin and lupeol. |
| Tomentosic Acid | Triterpenoid | Similar source but distinct biological activities. |
| Sebacic Acid | Dicarboxylic Acid | Different functional groups but shares some properties with fatty acids. |
Sericic acid is unique due to its specific triterpenoid structure and its prominent biological activities, particularly as a phosphodiesterase inhibitor, which distinguishes it from other similar compounds that may not exhibit such potent effects .








